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Palustrin-RA peptide precursor -

Palustrin-RA peptide precursor

Catalog Number: EVT-244938
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Molecular Weight:
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Product Introduction

Source and Classification

Palustrin-RA is derived from amphibians, particularly frogs such as the Odorrana species. These amphibians produce a range of AMPs as part of their defense mechanism against environmental pathogens. Palustrin-RA belongs to the palustrin family, which is known for its diverse antimicrobial properties and structural variations. The classification of this peptide can be further delineated based on its amino acid sequence, structural features, and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of palustrin-RA can be achieved through both chemical and biological methods:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptides.
  2. Biological Synthesis: Using recombinant DNA technology, the gene encoding the palustrin-RA precursor can be cloned and expressed in suitable host cells (e.g., bacteria or yeast). This method allows for the production of larger quantities of the peptide with post-translational modifications.
  3. In Silico Design: Computational tools are used to predict the structure and function of palustrin-RA, facilitating the design of truncated or modified versions that retain or enhance antimicrobial activity .
Molecular Structure Analysis

Structure and Data

The molecular structure of palustrin-RA consists of a signal peptide followed by several functional regions that contribute to its antimicrobial activity. The primary structure typically includes:

  • Signal Peptide: Facilitates secretion from the host cell.
  • Active Peptide Region: Contains hydrophobic residues that interact with microbial membranes.
  • C-terminal Region: Often contains additional amino acids that may influence stability and activity.

Detailed structural analysis using techniques such as circular dichroism (CD) spectroscopy reveals secondary structures like alpha-helices or beta-sheets, which are crucial for membrane interaction .

Chemical Reactions Analysis

Reactions and Technical Details

Palustrin-RA undergoes specific enzymatic reactions during its maturation process:

  1. Proteolytic Cleavage: Enzymes such as trypsin cleave the precursor at specific sites (typically Lysine or Arginine residues), resulting in the formation of active peptide fragments.
  2. Post-Translational Modifications: These may include phosphorylation or glycosylation, impacting the peptide's stability and activity.

The interaction between palustrin-RA and microbial membranes involves complex biochemical pathways where the peptide disrupts membrane integrity, leading to cell lysis .

Mechanism of Action

Process and Data

The mechanism by which palustrin-RA exerts its antimicrobial effects involves several key processes:

  1. Membrane Disruption: The cationic nature of palustrin-RA allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Intracellular Targeting: Some studies suggest that AMPs can penetrate cells and inhibit vital processes such as DNA, RNA, and protein synthesis .
  3. Immune Modulation: Beyond direct antimicrobial action, palustrin-RA may enhance host immune responses, providing an additional layer of defense against infections.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palustrin-RA exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 3 kDa to 5 kDa depending on sequence length.
  • Isoelectric Point (pI): Generally falls between 8.0 to 10.9, indicating a net positive charge at physiological pH, which is advantageous for binding to microbial membranes.
  • Hydrophobicity: High levels of hydrophobic amino acids contribute to its ability to insert into lipid bilayers.

These properties enhance its effectiveness as an antimicrobial agent while also presenting challenges in terms of synthesis cost and potential toxicity .

Applications

Scientific Uses

Palustrin-RA has significant potential applications in various fields:

  1. Pharmaceutical Development: As a template for designing new antibiotics that can combat resistant strains.
  2. Agricultural Use: Development of biopesticides leveraging its antimicrobial properties against plant pathogens.
  3. Biomedical Research: Studying mechanisms of action can lead to insights into immune responses and infection control strategies.

Research continues into optimizing palustrin-RA for enhanced efficacy while minimizing toxicity, with promising results emerging from both laboratory studies and preclinical models .

Phylogenetic Origins and Evolutionary Context of Palustrin-RA in Anuran Host Defense Systems

Taxonomic Distribution Across Odorrana and Related Ranidae Lineages

Palustrin-RA is a member of the palustrin antimicrobial peptide (AMP) family predominantly found within the Ranidae family, specifically across genera including Rana, Pelophylax, and Lithobates. This peptide family exhibits a distinct phylogenetic clustering pattern that aligns with amphibian biogeography and taxonomic divergence. In the genus Rana, Palustrin-RA precursors have been molecularly characterized in species such as Rana arvalis and Rana temporaria, where they constitute a multi-locus gene family with high copy number variation (2–4 gene copies per individual) [1] [8]. Notably, Pelophylax nigromaculatus (black-spotted frog) in Northeast Asia expresses Palustrin-2 isoforms, confirming this peptide’s conservation beyond the Rana genus [3]. While Eurasian ranids exhibit rich diversity in palustrin genes, North American Lithobates species show parallel evolution of structurally analogous peptides classified under the palustrin-1 and palustrin-2 families [6].

Trans-specific polymorphism analyses reveal that Palustrin-RA alleles predate speciation events within Ranidae, evidenced by shared allelic variants between R. arvalis and R. temporaria [1]. This deep evolutionary conservation suggests an essential role in host defense maintained over millions of years. However, the genus Odorrana—a lineage of Asian frogs adapted to fast-flowing streams—displays a divergent AMP profile dominated by brevinins, esculentins, and novel peptides like odorranain, with no direct reports of palustrin orthologs [7]. This absence highlights lineage-specific diversification of AMP arsenals, potentially driven by ecological pressures.

Table 1: Taxonomic Distribution of Palustrin Peptides in Ranidae

GenusRepresentative SpeciesPalustrin IsoformsGeographic Distribution
RanaR. arvalisPalustrin-RAEurasia (Germany to Scandinavia)
RanaR. temporariaPalustrin-RAEurasia (Widespread)
PelophylaxP. nigromaculatusPalustrin-2Northeast Asia
LithobatesL. palustrisPalustrin-1/2North America
OdorranaO. grahamiNot detectedEastern Asia

Comparative Genomic Analysis of Palustrin Family Precursor Genes

Palustrin-RA is encoded by precursor genes organized into three conserved domains: a signal peptide, an acidic propiece, and a hypervariable mature peptide (Fig. 1). Genomic studies reveal that the mature peptide domain (∼150–200 bp) evolves under strong positive selection, while the signal and propiece domains remain evolutionarily constrained [1] [8]. This domain-specific selection pressure is characteristic of amphibian AMPs, balancing conserved biosynthetic functions against adaptive innovation in antimicrobial activity.

Multi-locus gene families underlie Palustrin-RA synthesis, with individuals harboring 1–7 alleles per locus. High-throughput Illumina sequencing of R. arvalis and R. temporaria populations identified 58 unique AMP sequences, including multiple palustrin variants exhibiting length polymorphisms (111–204 bp) [8]. Such expansion arises from repeated gene duplication events followed by divergent evolution—a hallmark of ranid AMP genomics. For example, temporin and brevinin genes show non-monophyletic clustering with palustrin genes, suggesting shared ancestry and possible gene conversion events within the Ranidae genome [1].

Codon-based evolutionary models (dN/dS analysis) demonstrate that the mature peptide domain of Palustrin-RA accumulates significantly more non-synonymous substitutions (dN) than synonymous changes (dS), yielding dN/dS ratios >1—a definitive signature of positive selection [8]. This diversifying selection enhances antimicrobial efficacy by generating structural variants that collectively broaden pathogen targeting spectra. Notably, the acidic propiece domain shows opposing purifying selection (dN/dS <1), preserving its role in neutralizing the cytotoxicity of the mature peptide during glandular storage [3].

Table 2: Genomic Features of Palustrin Precursor Genes

Genomic FeatureSignal PeptideAcidic PropieceMature Peptide
Length VariationLowModerateHigh (15–45 aa)
Selection PressurePurifyingPurifyingPositive/Diversifying
dN/dS Ratio<1<1>1
FunctionSecretion signalToxin neutralizationPathogen membrane disruption

Adaptive Diversification Mechanisms in Amphibian Antimicrobial Peptide Evolution

The evolution of Palustrin-RA is driven by three interconnected mechanisms: diversifying selection, gene duplication, and net charge optimization. These processes collectively enhance the adaptability of host defense systems against rapidly evolving pathogens.

Diversifying selection acts predominantly on the mature peptide domain, fostering amino acid substitutions that alter physicochemical properties like charge, hydrophobicity, and amphipathicity. In R. arvalis, high Theta-k values (measuring pairwise nucleotide diversity) indicate substantial allele frequency divergence among populations, yet latitudinal clines in diversity are absent—unlike patterns observed in major histocompatibility complex (MHC) genes [8]. This suggests that Palustrin-RA evolution is decoupled from demographic bottlenecks (e.g., postglacial colonization), instead reflecting local adaptation to pathogen communities.

Gene duplication enables functional redundancy and innovation. The Palustrin-RA precursor genes exist as multi-copy arrays, permitting subfunctionalization or neofunctionalization of paralogs without compromising ancestral functions. For instance, R. temporaria individuals express up to six palustrin alleles concurrently, generating a combinatorial defense portfolio that minimizes microbial resistance [1] [8]. This "multi-locus" strategy is ubiquitous in ranid AMP systems, including temporins and brevinins, and explains the high sequence heterogeneity observed within species.

A critical innovation in palustrin evolution is the net charge balance between the acidic propiece and cationic mature peptide. Comparative peptidomics of three Northeast Asian frogs (Rana dybowskii, Rana amurensis, Pelophylax nigromaculatus) reveals a significant negative correlation (r = -0.72, p<0.01) between propiece anionic charge and mature peptide cationic charge [3]. This balance ensures low cytotoxicity during peptide storage while enabling rapid activation upon secretion. Additionally, the "Cut Point Sliding Hypothesis" proposes that variation in protease cleavage sites shifts the boundaries between propiece and mature domains, further diversifying functional peptides from conserved precursors [3].

These mechanisms collectively position Palustrin-RA as a dynamically evolving component of amphibian innate immunity. Its persistence across Ranidae lineages—despite lineage-specific AMP repertoire differences—underscores its adaptive value in counteracting pathogen evasion strategies through structural innovation and genetic redundancy.

Properties

Product Name

Palustrin-RA peptide precursor

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